molecular formula C9H7BrN2O2S B187742 (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 5450-30-6

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No.: B187742
CAS No.: 5450-30-6
M. Wt: 287.14 g/mol
InChI Key: YZUCCCLXSHUOBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the formation of the benzimidazole core followed by the introduction of the bromine and sulfanyl-acetic acid groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The sulfanyl-acetic acid group can be attached via thiolation reactions using thiol reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and sulfanyl-acetic acid groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

Comparison with Similar Compounds

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUCCCLXSHUOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969693
Record name [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-30-6
Record name MLS002638359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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